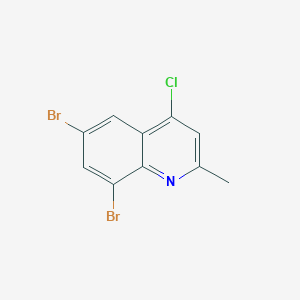

4-Chloro-6,8-dibromo-2-methylquinoline

Description

Quinoline (B57606) Derivatives as Key Heterocyclic Scaffolds in Chemical Science

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in a wide array of pharmacologically active compounds. This prominence stems from the quinoline core's ability to interact with a diverse range of biological targets, including enzymes and receptors, often serving as a crucial pharmacophore. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. Beyond pharmaceuticals, quinoline derivatives find applications in materials science, agrochemicals, and as ligands in catalysis.

The Significance of Halogen Substitution Patterns in Quinoline Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline framework has a profound impact on its physicochemical properties and reactivity. Halogens can modulate a molecule's lipophilicity, acidity, and metabolic stability, all of which are critical parameters in drug design. Furthermore, the position and nature of the halogen substituent can direct the course of subsequent chemical reactions. For instance, a chlorine atom at the 4-position of the quinoline ring is known to be susceptible to nucleophilic substitution, providing a gateway to a vast array of derivatives. Bromine atoms, on the other hand, are often introduced to block metabolic pathways or to serve as handles for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Overview of 4-Chloro-6,8-dibromo-2-methylquinoline within the Halogenated Quinoline Class

This compound is a distinct member of the halogenated quinoline family, characterized by a specific arrangement of three halogen atoms and a methyl group on the quinoline core. The presence of a chlorine atom at the 4-position, and two bromine atoms at the 6- and 8-positions, suggests a molecule with a unique reactivity profile and potential for diverse chemical transformations. The methyl group at the 2-position can also influence the molecule's properties and reactivity. While specific research on this particular compound is not extensively documented in publicly available literature, its structure allows for informed predictions regarding its synthesis and chemical behavior based on the well-established chemistry of related halogenated quinolines.

Table 1: Physicochemical Properties of this compound sigmaaldrich.comcnreagent.com

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂ClN |

| Molecular Weight | 335.42 g/mol |

| CAS Number | 203626-29-3 |

| Appearance | Solid (form) |

| SMILES String | Cc1cc(Cl)c2cc(Br)cc(Br)c2n1 |

| InChI Key | UJAIYNLCWBKOPO-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-4-chloro-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2ClN/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAIYNLCWBKOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588869 | |

| Record name | 6,8-Dibromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-29-3 | |

| Record name | 6,8-Dibromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203626-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Chloro 6,8 Dibromo 2 Methylquinoline

Established Synthetic Routes for Substituted Quinolines

The construction of the quinoline (B57606) core is well-documented, with several classic named reactions providing access to a wide variety of derivatives. nih.gov These methods, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, form the foundation for creating substituted quinoline frameworks. iipseries.orgnih.gov Modern advancements have also introduced new catalytic systems and reaction conditions to improve efficiency and substrate scope. mdpi.com

Strategies for Introducing Halogens (Chloro and Bromo) onto the Quinoline Core

The introduction of halogen atoms onto the quinoline ring is typically achieved through electrophilic halogenation. The position of halogenation is influenced by the reaction conditions and the electronic nature of the existing substituents on the ring. The pyridine (B92270) part of the quinoline is generally resistant to electrophilic substitution, while the benzene (B151609) ring is more susceptible.

Commonly used halogenating agents include:

Brominating Agents : Molecular bromine (Br₂), N-Bromosuccinimide (NBS), and hydrobromic acid (HBr) are frequently employed. researchgate.net Metal-free protocols using N-halosuccinimides in aqueous conditions have been developed for C5-selective halogenation. rsc.org

Chlorinating Agents : Molecular chlorine (Cl₂), N-Chlorosuccinimide (NCS), and trihaloisocyanuric acid are effective for chlorination. rsc.orgresearchgate.net The replacement of a bromine atom with chlorine can also be achieved using reagents like pyridine hydrochloride. researchgate.net

The regioselectivity of these reactions is a critical consideration. For instance, metal-free methods have been established for the highly regioselective C5-halogenation of 8-substituted quinolines. rsc.orgresearchgate.net In contrast, 2- and 4-haloquinolines exhibit reactivity similar to α- and γ-halopyridines, making them susceptible to nucleophilic substitution, which is a common method for introducing a chloro group at the C4 position from a 4-hydroxyquinoline (B1666331) precursor. iust.ac.ir

| Halogenating Agent | Target Halogen | Typical Position | Reference |

| N-Bromosuccinimide (NBS) | Bromo | C5, Benzene Ring | researchgate.net |

| N-Chlorosuccinimide (NCS) | Chloro | C5, Benzene Ring | rsc.org |

| Trihaloisocyanuric Acid | Chloro / Bromo | C5 (on 8-substituted quinolines) | rsc.orgresearchgate.net |

| Phosphorus Oxychloride (POCl₃) | Chloro | C2 / C4 (from hydroxyquinolines) | fly-chem.commdpi.com |

Methodologies for Methyl Group Installation at the C-2 Position

The installation of a methyl group at the C-2 position of the quinoline ring is often accomplished by incorporating the C2-CH₃ unit during the primary ring-forming reaction. Several classical syntheses are particularly well-suited for this purpose.

Friedländer Synthesis : This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as acetone (B3395972) or ethyl acetoacetate. iipseries.orgorganicreactions.org Using an o-aminobenzophenone and a ketone with an α-methyl group will yield a 2-methylquinoline (B7769805).

Doebner-von Miller Reaction : This reaction synthesizes quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound. nih.govfly-chem.com The reaction of aniline (B41778) with crotonaldehyde, for example, yields 2-methylquinoline.

Combes Quinoline Synthesis : This acid-catalyzed reaction involves the condensation of an arylamine with a β-diketone. iipseries.orgpharmaguideline.com The use of acetylacetone (B45752) as the β-diketone component directly leads to the formation of a 2,4-dimethylquinoline. To achieve only a 2-methyl substitution, a different dicarbonyl compound would be required.

More recent approaches also include the transition-metal-catalyzed C-H activation and functionalization of the pre-formed quinoline ring, although building the substituent into the initial cyclization is often more direct. researchgate.netnih.govacs.org

Sequential Functionalization for Polyhalogenated Quinoline Frameworks

The synthesis of polyhalogenated quinolines like 4-Chloro-6,8-dibromo-2-methylquinoline requires a carefully planned sequence of reactions to ensure correct regiochemistry. There are two primary strategies:

Halogenation of a Pre-formed Quinoline : This approach starts with a simpler quinoline, such as 2-methylquinoline or 2-methyl-4-quinolinone, followed by sequential halogenation steps. The directing effects of the existing substituents (the methyl group and the heterocyclic nitrogen) will guide the position of incoming halogens. The benzene ring is generally activated towards electrophilic substitution at the C5, C6, and C8 positions.

Cyclization of Pre-halogenated Precursors : This is often the more controlled and preferred method. The synthesis begins with a halogenated aniline, such as 2,4-dibromoaniline. This aniline is then used as a starting material in a standard quinoline synthesis (e.g., Conrad-Limpach or Doebner-von Miller). This strategy fixes the positions of the bromine atoms on the benzene ring from the outset, avoiding issues with isomeric mixtures that can arise from direct halogenation of the quinoline core. The chlorine atom at the C4 position is typically introduced in a final step by converting a 4-hydroxy group. mdpi.com

Targeted Synthesis of this compound and Analogues

The specific arrangement of substituents in this compound lends itself to specific synthetic strategies that combine ring formation with functionalization.

Approaches Utilizing Vilsmeier-Haack Reactions and Related Cyclizations

The Vilsmeier-Haack reaction is a powerful tool in heterocyclic synthesis, capable of both formylation and cyclization. niscpr.res.inijsr.net A well-established application is the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inchemijournal.comchemijournal.com

The general mechanism involves the reaction of an acetanilide (B955) with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This process facilitates a cyclization to form the quinoline ring system, with the chlorine at C-2 and a formyl group at C-3 originating from the reagents. niscpr.res.in To synthesize a precursor for the target molecule, one would start with N-(2,4-dibromophenyl)acetamide. The Vilsmeier-Haack reaction on this substrate would yield 2-chloro-6,8-dibromo-3-formylquinoline. While this places the halogens correctly, it results in a 2-chloro and 3-formyl substitution pattern rather than the desired 2-methyl and 4-chloro pattern. However, the resulting 2-chloro-3-formylquinoline is a versatile intermediate that can be further modified. nih.gov

| Starting Material | Reagent | Product Type | Reference |

| N-Arylacetamides | POCl₃ / DMF | 2-Chloro-3-formylquinolines | niscpr.res.in |

| 4-Hydroxyquinaldines | POCl₃ / DMF | 4-Chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines | nih.gov |

Condensation and Annulation Reactions in Forming the Quinoline Ring System

A more direct and highly convergent strategy for synthesizing this compound involves a condensation reaction to form the core ring system with the correct bromine and methyl substituents, followed by chlorination. The Conrad-Limpach-Knorr synthesis is an exemplary route. pharmaguideline.com

This approach would proceed via the following steps:

Condensation : A substituted aniline, specifically 2,4-dibromoaniline , is reacted with a β-ketoester, ethyl acetoacetate . At lower temperatures, this condensation reaction forms a β-aminoacrylate intermediate.

Annulation/Cyclization : The intermediate is heated to a high temperature (around 250 °C), causing it to cyclize through thermal annulation. This step forms the heterocyclic ring, resulting in 6,8-dibromo-4-hydroxy-2-methylquinoline . The positions of the bromine atoms are fixed by the choice of the starting aniline, and the 2-methyl and 4-hydroxy groups are derived from the ethyl acetoacetate.

Chlorination : The final step is the conversion of the 4-hydroxy group to a 4-chloro group. This is a standard transformation readily achieved by treating the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com This nucleophilic substitution reaction yields the final product, This compound .

This synthetic pathway is highly efficient as it precisely controls the placement of all substituents on the quinoline core.

Regioselective Halogenation and Methylation Post-Cyclization

The synthesis of this compound involves a carefully orchestrated sequence of reactions to install the substituents at the correct positions. A common strategy in quinoline chemistry is to first construct the core heterocyclic system and then introduce the desired functional groups.

The initial precursor is typically a simpler quinoline derivative. For the target molecule, the synthesis would likely begin with 2-methylquinoline or a pre-brominated analogue. The introduction of the bromine and chlorine atoms is achieved through regioselective reactions.

Bromination: The bromine atoms at positions 6 and 8 are introduced via electrophilic aromatic substitution. The quinoline ring system's reactivity dictates the positions of substitution. The reaction often employs brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent. The directing effects of the existing methyl group and the nitrogen atom in the quinoline ring guide the incoming bromine atoms to the 6 and 8 positions on the benzene portion of the scaffold.

Chlorination: The chlorine atom at the 4-position is typically introduced by converting a precursor, 6,8-dibromo-2-methylquinolin-4-one. This quinolinone intermediate is synthesized and then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step replaces the hydroxyl group at the 4-position with a chlorine atom. This transformation is a standard and effective method for producing 4-chloroquinolines. For instance, the synthesis of 6-bromo-4-chloroquinoline (B1276899) utilizes phosphorus oxychloride to chlorinate the corresponding 4-hydroxyquinoline precursor. google.com Similarly, 2,4-dichloro-8-methylquinoline (B1596889) can be hydrolyzed to 4-chloro-8-methylquinolin-2(1H)-one, showcasing the reactivity at these positions. mdpi.com

The regioselectivity of these halogenation steps is paramount. Metal-free protocols have been developed for the C5-halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acid, demonstrating that high regioselectivity can be achieved under mild, room-temperature conditions. nih.govrsc.orgresearchgate.net While this applies to a different position, it highlights the advanced methodologies available for controlling the placement of halogens on the quinoline ring.

Advanced Synthetic Techniques and Reaction Optimization in Halogenated Quinoline Synthesis

The efficient synthesis of complex molecules like this compound relies on modern synthetic methods that enhance reaction rates, improve yields, and ensure high purity. These techniques include the use of advanced catalytic systems, microwave-assisted synthesis, and meticulous optimization of reaction conditions.

Catalytic Systems for Quinoline Formation and Functionalization

Catalysts play a crucial role in both the initial formation of the quinoline ring and its subsequent functionalization. A variety of catalytic systems are employed to promote efficiency and selectivity.

For Quinoline Ring Formation: Classic methods like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, are often catalyzed by acids or bases. iipseries.org Modern approaches utilize a range of more sophisticated catalysts to improve yields and broaden the reaction scope. ijpsjournal.com These include:

Lewis Acids: Catalysts such as neodymium (III) nitrate (B79036) hexahydrate and iron(III) chloride are effective in promoting the cyclocondensation reactions that form the quinoline core. iipseries.org

Solid Acid Catalysts: Environmentally benign solid acids like Montmorillonite K-10 clay have been used, sometimes in conjunction with microwave irradiation, to catalyze multicomponent reactions for quinoline synthesis. rsc.org

Nanocatalysts: The use of nanocatalysts is a growing area, offering high efficiency and the potential for catalyst recovery and reuse. nih.govacs.org For example, a Fe₃O₄ NP-cell catalyst has been used in water for the three-component synthesis of pyrimido[4,5-b]quinolones. nih.gov

Transition Metals: Transition-metal-catalyzed C-H activation pathways, using metals like rhodium, ruthenium, and cobalt, provide efficient routes to substituted quinolines under mild conditions. mdpi.com

For Functionalization (Halogenation): Catalysts are also employed to control the regioselectivity of halogenation. While some halogenations proceed without a catalyst, certain systems can enhance reaction rates and selectivity. Iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines in water has been demonstrated, offering an environmentally friendly approach. mdpi.com

| Catalyst Type | Example | Application in Quinoline Synthesis | Reference |

|---|---|---|---|

| Lewis Acid | Iron(III) chloride (FeCl₃) | Friedländer Synthesis, Halogenation | ijpsjournal.commdpi.com |

| Solid Acid | Montmorillonite K-10 | Multicomponent Quinoline Synthesis | rsc.org |

| Transition Metal | Rhodium (Rh) complexes | C-H Activation for Ring Formation | mdpi.com |

| Nanocatalyst | Fe₃O₄ NPs-cell | Three-component Quinoline Synthesis | nih.gov |

Microwave-Assisted Organic Synthesis for Efficiency Enhancement

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfrontiersin.org This technology is particularly beneficial for the synthesis of heterocyclic compounds like quinolines. rsc.org

In the context of Friedländer quinoline synthesis, microwave irradiation can dramatically reduce reaction times from several hours or even days to just a few minutes. nih.gov For example, using neat acetic acid as both a solvent and catalyst, quinoline synthesis can be achieved in 5 minutes at 160 °C under microwave conditions in excellent yield. nih.gov This method avoids the need for high temperatures or strong acids required in some traditional protocols. nih.gov Microwave-assisted techniques have been successfully applied to synthesize various substituted quinolines, including those involving condensation reactions and cyclizations. rsc.orgasianpubs.org The use of microwave heating in combination with solid acid catalysts or in solvent-free conditions represents a green chemistry approach to quinoline synthesis. rsc.org

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Friedländer Quinoline Synthesis | Several days (poor yield) | 5 minutes (excellent yield) | Drastic reduction in reaction time, improved yield | nih.gov |

| Pfitzinger-type reaction | Hours | Minutes | Optimization of solvent, time, and temperature | rsc.org |

| Multicomponent Synthesis | Hours to Days | Minutes | High atom economy, reduced time | rsc.org |

Solvent Selection and Reaction Condition Optimization for High Yields and Purity

The optimization of reaction conditions, including solvent, temperature, and reagent stoichiometry, is critical for maximizing the yield and purity of the final product. researchgate.net

Solvent Selection: The choice of solvent can significantly influence reaction outcomes. In quinoline synthesis, solvents range from traditional organic solvents like ethanol (B145695) and acetonitrile (B52724) to greener alternatives like water or ionic liquids. nih.govresearchgate.net In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation or solid catalysts, have proven highly effective, reducing environmental impact and simplifying product isolation. rsc.org For instance, the yield of certain quinoline derivatives was found to be best when using acetonitrile as the solvent. researchgate.net

Reaction Conditions: Temperature, reaction time, and the nature of the catalyst are all key parameters that must be optimized. For example, the Friedländer annulation has been optimized using various catalysts and solvents, with reactions carried out at temperatures ranging from room temperature to reflux. researchgate.netresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, improves efficiency and reduces waste. researchgate.net Careful control over these conditions is necessary to prevent the formation of byproducts and to ensure the desired regioselectivity during functionalization steps like halogenation.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 6,8 Dibromo 2 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Quinoline (B57606) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of halogenated quinolines. The electron-deficient nature of the pyridine (B92270) ring within the quinoline system, further activated by the presence of electron-withdrawing halogen atoms, facilitates the attack of nucleophiles.

In the context of SNAr reactions, the chlorine atom at the C-4 position of the quinoline ring is significantly more reactive than the bromine atoms at the C-6 and C-8 positions. This differential reactivity is a consequence of the electronic properties of the quinoline nucleus. The C-4 position is para to the ring nitrogen, which strongly activates it towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. numberanalytics.comnih.gov In contrast, the C-6 and C-8 positions on the carbocyclic ring are less activated, making the bromo substituents at these positions considerably less susceptible to displacement by nucleophiles under typical SNAr conditions.

This reactivity pattern is a common feature in quinoline chemistry, where the 2- and 4-positions are inherently more reactive towards nucleophiles due to the electronic influence of the heterocyclic nitrogen atom. numberanalytics.comnih.gov Therefore, reactions with various nucleophiles such as amines, alkoxides, and thiolates are expected to proceed with high regioselectivity at the C-4 position, leaving the bromo substituents at C-6 and C-8 intact. This allows for a stepwise functionalization strategy, where the C-4 position is modified first via SNAr, followed by subsequent reactions at the less reactive C-6 and C-8 positions.

The methyl group at the C-2 position is an electron-donating group. Generally, electron-donating groups tend to decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged Meisenheimer intermediate. nih.gov However, in the case of 4-Chloro-6,8-dibromo-2-methylquinoline, the activating effect of the ring nitrogen and the halogens at C-4, C-6, and C-8 likely outweighs the deactivating effect of the C-2 methyl group.

While the methyl group might slightly reduce the reactivity of the C-4 position compared to an unsubstituted quinoline, it is not expected to prevent SNAr reactions from occurring. Its presence can, however, influence the steric environment around the reaction center, which may affect the rate and yield of the reaction with bulky nucleophiles. The primary determinant of reactivity in this system remains the powerful electronic activation provided by the quinoline nitrogen at the C-4 position. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of three halogen atoms with differing reactivities allows for selective and sequential modifications.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. researchgate.net For polyhalogenated substrates like this compound, the relative reactivity of the C-X bonds is crucial for achieving selectivity. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. mdpi.com

Consequently, the bromo substituents at the C-6 and C-8 positions are expected to be more reactive than the chloro substituent at the C-4 position in Suzuki-Miyaura reactions. This provides an orthogonal strategy to SNAr reactions, allowing for selective functionalization of the carbocyclic ring. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at either the C-6 or C-8 position, or at both. evitachem.com

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

| Position | Halogen | Predicted Reactivity | Rationale |

|---|---|---|---|

| C-4 | Chloro | Low | Stronger C-Cl bond compared to C-Br. |

| C-6 | Bromo | High | Weaker C-Br bond, favorable for oxidative addition. |

| C-8 | Bromo | High | Weaker C-Br bond, favorable for oxidative addition. |

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling methods offer a broad scope for the derivatization of this compound.

Heck Reaction : The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Br bonds at C-6 and C-8 would be favored over the C-Cl bond at C-4, allowing for the introduction of alkenyl substituents on the carbocyclic ring. rsc.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org It allows for the introduction of alkynyl moieties, again with a preference for the more reactive C-Br positions. organic-chemistry.orgresearchgate.net

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. nih.govnih.gov This method is known for its high functional group tolerance and can be used to introduce a wide variety of alkyl, aryl, and vinyl groups, likely with selectivity for the C-6 and C-8 positions.

Buchwald-Hartwig Amination : This reaction is a powerful tool for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgrug.nl The choice of catalyst and ligands can influence the site-selectivity, but typically the C-Br bonds would be more reactive, enabling the introduction of amino groups at the C-6 and C-8 positions. beilstein-journals.orgorganic-chemistry.org

The differential reactivity of the chloro and bromo substituents in this compound is the key to its utility in the synthesis of complex molecules. A general strategy for the site-selective functionalization of this compound would involve a multi-step approach:

Nucleophilic Aromatic Substitution : The more reactive C-4 chloro group can be selectively replaced by a variety of nucleophiles.

Transition Metal-Catalyzed Cross-Coupling : The less reactive C-6 and C-8 bromo groups can then be functionalized using reactions like Suzuki-Miyaura, Heck, or Sonogashira coupling.

By carefully controlling the reaction conditions and the order of the reaction steps, it is possible to introduce different substituents at the C-4, C-6, and C-8 positions, leading to a diverse library of quinoline derivatives with tailored properties. The steric and electronic properties of the substituents introduced in the first step can also influence the reactivity and selectivity of subsequent reactions, offering further opportunities for fine-tuning the synthetic strategy. rsc.org

Table 2: Summary of Derivatization Strategies

| Reaction Type | Primary Reactive Site(s) | Introduced Functional Group | Key Advantage |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-4 (Chloro) | Amino, Alkoxy, Thiol, etc. | High regioselectivity for the C-4 position. |

| Suzuki-Miyaura Coupling | C-6, C-8 (Bromo) | Aryl, Heteroaryl | Formation of biaryl structures. |

| Heck Reaction | C-6, C-8 (Bromo) | Alkenyl | Introduction of vinyl groups. |

| Sonogashira Coupling | C-6, C-8 (Bromo) | Alkynyl | Formation of C(sp)-C(sp2) bonds. |

| Buchwald-Hartwig Amination | C-6, C-8 (Bromo) | Amino (Primary, Secondary) | Direct C-N bond formation. |

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is generally susceptible to electrophilic aromatic substitution. However, the reactivity of this compound in such reactions is significantly influenced by the existing substituents. The pyridine part of the quinoline ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution typically occurs on the benzene (B151609) ring (carbocyclic portion).

In the case of this compound, the benzene ring is already heavily substituted with two bromine atoms at positions C-6 and C-8. These halogen atoms are deactivating yet ortho-, para-directing. The remaining unsubstituted positions on the carbocyclic ring are C-5 and C-7. The combined deactivating effect of the chloro and two bromo substituents, along with the inherent deactivation of the quinoline nucleus, suggests that further electrophilic aromatic substitution would be challenging and require forcing conditions.

While specific studies on the nitration or further halogenation of this compound are not extensively documented in publicly available research, general principles of quinoline chemistry apply. For instance, nitration of halogenated quinolines typically requires strong acidic media. Research on the nitration of 6,8-dibromo-2-trifluoromethylchromone, a related heterocyclic system, shows that substitution occurs at the available positions on the benzene ring, affording nitro derivatives. researchgate.net This suggests that if this compound were to undergo electrophilic substitution, the reaction would likely occur at the C-5 or C-7 positions, though no specific experimental data is available to confirm this regioselectivity.

Further Functionalization and Heterocyclic Annulation Reactions

The presence of a reactive chlorine atom at the C-4 position and a methyl group at the C-2 position provides versatile handles for further molecular elaboration, including the construction of fused heterocyclic systems.

The synthesis of thienoquinolines, which are quinoline rings fused with a thiophene (B33073) ring, often involves the reaction of a haloquinoline with a sulfur-containing reagent. The 4-chloro substituent in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a common strategy for building fused systems.

A general approach to thieno[3,2-b]quinolines involves the reaction of a 4-chloroquinoline (B167314) with a mercapto-substituted nucleophile, followed by cyclization. For example, the condensation of 4-chloro-2,8-dimethylquinolines with o-thiosalicylic acid has been reported as a pathway to related fused systems. researchgate.net While a direct application of this method to this compound has not been specifically described, it is chemically plausible that it could react with reagents like methyl thioglycolate. The initial SNAr reaction would replace the C-4 chlorine with the sulfur nucleophile, and a subsequent intramolecular cyclization would form the thiophene ring, yielding a dibrominated methyl-substituted thieno[3,2-b]quinoline (B14758317) derivative. The development of synthetic routes to thieno[3,2-b]thiophenes often utilizes nucleophilic substitution of an activated halogen atom on a thiophene ring, a principle that can be extended to the quinoline system. mdpi.com

The methyl group at the C-2 position of the quinoline ring is activated and can undergo various oxidative transformations. This reactivity is a well-established feature of 2-methylquinolines (quinaldines).

The oxidation can be controlled to yield either the corresponding aldehyde (4-chloro-6,8-dibromoquinoline-2-carbaldehyde) or the carboxylic acid (4-chloro-6,8-dibromoquinaldic acid). Selenium dioxide (SeO₂) is a common reagent used for the selective oxidation of the 2-methyl group of quinolines to the aldehyde. For instance, the oxidation of a di-chlorinated 2-methylquinoline (B7769805) sulfonamide with SeO₂ has been shown to afford the corresponding aldehyde in good yield. rsc.org More aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group directly to a carboxylic acid. youtube.com

This oxidative functionalization provides a route to a new set of derivatives. The resulting aldehyde can participate in condensation reactions, while the carboxylic acid can be converted to esters, amides, and other acid derivatives, further expanding the chemical space accessible from the parent this compound.

Spectroscopic and Structural Characterization of 4 Chloro 6,8 Dibromo 2 Methylquinoline

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups and vibrational modes of a molecule. For 4-Chloro-6,8-dibromo-2-methylquinoline, these methods would provide a unique "fingerprint" based on the vibrations of its chemical bonds.

In a hypothetical analysis, the FT-IR and FT-Raman spectra would be expected to show characteristic bands for the quinoline (B57606) core and its substituents. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Methyl (CH₃) group vibrations: Symmetric and asymmetric stretching and bending modes.

C=C and C=N stretching: Vibrations within the quinoline ring system, expected in the 1600-1400 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine bond vibration.

C-Br stretching: The carbon-bromine bonds, typically appearing at lower wavenumbers.

A data table of expected vibrational frequencies would be populated with experimentally observed peaks and their corresponding assignments to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis of Proton Environments

¹H NMR spectroscopy would reveal the number of distinct proton environments in this compound, their chemical shifts, and their connectivity through spin-spin coupling. The expected spectrum would feature signals corresponding to the aromatic protons on the quinoline ring and the protons of the methyl group. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopic Analysis of Carbon Framework

¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The positions of the chloro, dibromo, and methyl substituents would significantly influence the chemical shifts of the adjacent carbon atoms.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Assignment

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure and confirming the positions of the substituents on the quinoline ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy would be used to study the electronic transitions within the molecule. The spectrum would show characteristic absorption bands corresponding to π-π* and n-π* transitions within the aromatic quinoline system. The position and intensity of these bands are influenced by the substituents.

Fluorescence spectroscopy would provide information about the molecule's ability to emit light after being electronically excited. This would involve measuring the emission spectrum and the quantum yield of fluorescence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and, from that, its elemental composition. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated mass for the molecular formula C₁₀H₇Br₂ClN, providing a definitive confirmation of the compound's identity. The isotopic pattern observed in the mass spectrum would also be characteristic of a molecule containing two bromine atoms and one chlorine atom.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Based on crystallographic data of analogous compounds, the bond lengths and angles within the quinoline core of this compound are expected to conform to established values for aromatic heterocyclic systems. The fusion of the benzene (B151609) and pyridine (B92270) rings creates a rigid, planar structure.

The carbon-carbon bond lengths within the aromatic rings would be anticipated to be in the range of 1.36 to 1.42 Å, characteristic of delocalized π-systems. The carbon-nitrogen bonds in the pyridine ring portion are expected to have lengths of approximately 1.30 to 1.37 Å. The bond angles within the fused ring system would be close to 120°, consistent with sp² hybridization, though with some distortion due to the fusion of a hexagon and a pentagon.

The bonds from the quinoline core to the halogen and methyl substituents are of particular interest. The C-Cl bond length is typically around 1.74 Å. The C-Br bond lengths are expected to be in the region of 1.90 Å. The C-C bond connecting the methyl group to the quinoline ring would be a standard single bond length of approximately 1.51 Å.

Torsion angles are crucial for defining the planarity of the molecule. For the quinoline ring system itself, the torsion angles would be close to 0° or 180°, indicating a high degree of planarity. Any significant deviation from this would suggest steric strain, which could be introduced by the bulky bromine and chlorine substituents.

A representative data table of expected bond lengths and angles, based on known structures of similar quinoline derivatives, is presented below.

| Bond/Angle | Expected Value |

| C-C (aromatic) | 1.36 - 1.42 Å |

| C-N | 1.30 - 1.37 Å |

| C-Cl | ~1.74 Å |

| C-Br | ~1.90 Å |

| C-C (methyl) | ~1.51 Å |

| C-C-C (ring) | ~120° |

| C-N-C (ring) | ~117° |

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. For this compound, several types of interactions would be expected to play a significant role in the crystal packing.

Halogen Bonding: The presence of chlorine and bromine atoms makes halogen bonding a likely and significant interaction. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the crystal structure of this compound, it is plausible that Br···N, Cl···N, Br···Br, or Br···Cl interactions could be observed, influencing the supramolecular assembly.

π-π Stacking: The planar aromatic quinoline ring system is highly conducive to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a major driving force in the packing of planar aromatic molecules. It is anticipated that molecules of this compound would arrange in offset or parallel-displaced stacks to maximize these stabilizing interactions. The interplanar distances in such stacks are typically in the range of 3.3 to 3.8 Å.

The interplay of these intermolecular forces would dictate the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

A summary of the expected intermolecular interactions is provided in the table below.

| Interaction Type | Potential Participants |

| Halogen Bonding | Br···N, Cl···N, Br···Br, Br···Cl |

| π-π Stacking | Quinoline ring ↔ Quinoline ring |

| Hydrogen Bonding | C-H (methyl/aromatic) ··· N/Br/Cl |

Computational and Theoretical Chemistry Investigations of 4 Chloro 6,8 Dibromo 2 Methylquinoline

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. numberanalytics.com It is particularly effective for studying the electronic properties of aromatic and heterocyclic systems. DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. bohrium.com

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For 4-Chloro-6,8-dibromo-2-methylquinoline, the quinoline (B57606) core is expected to be nearly planar, a characteristic feature of fused aromatic rings. nih.gov However, minor deviations from planarity can occur due to the steric strain introduced by the bulky bromine atoms at positions 6 and 8 and the methyl group at position 2. The optimization process precisely calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Interactive Table 1: Predicted Geometrical Parameters for this compound

This table presents hypothetical yet realistic optimized geometric parameters based on DFT calculations performed on analogous substituted quinoline structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-C3 | ~1.38 Å |

| C4-Cl | ~1.75 Å | |

| C6-Br | ~1.91 Å | |

| C8-Br | ~1.90 Å | |

| N1-C2 | ~1.32 Å | |

| C2-CH3 | ~1.51 Å | |

| Bond Angles | C3-C4-C4a | ~121° |

| C5-C6-Br | ~120° | |

| N1-C2-C3 | ~123° | |

| Dihedral Angle | C5-C6-C7-C8 | ~1° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. bohrium.com

Interactive Table 2: Calculated Frontier Molecular Orbital Properties

Values are representative and based on DFT studies of similar halogenated quinoline derivatives.

| Property | Symbol | Predicted Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | 4.7 eV | Correlates with chemical stability. |

| Ionization Potential | IP | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | EA | 1.8 eV | Energy released when an electron is added. |

DFT methods are highly effective at predicting spectroscopic properties, which can then be used to validate experimental results or aid in structural elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. bohrium.com For this compound, the proton of the methyl group would appear upfield, while the remaining aromatic protons on the quinoline core would be deshielded and appear downfield. The carbon atoms bonded to the electronegative halogens and nitrogen would show significant downfield shifts in the ¹³C NMR spectrum. mdpi.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. researchgate.net Key predicted frequencies would include C-H stretching modes of the methyl group and aromatic rings, C=C and C=N stretching vibrations characteristic of the quinoline scaffold, and vibrations corresponding to the C-Cl and C-Br bonds at lower wavenumbers.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, which are typically π → π* and n → π* for heterocyclic aromatic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be localized around the electronegative nitrogen atom, indicating its role as a primary site for electrophilic attack or coordination. The halogen atoms would also exhibit regions of negative potential. Conversely, areas of positive potential (colored blue) would be found around the hydrogen atoms of the methyl group and the aromatic ring, highlighting them as potential sites for nucleophilic attack.

Applications As Building Blocks and Ligands in Advanced Chemical Systems

Role as a Synthetic Intermediate for Diverse Organic Scaffolds

The presence of multiple halogen substituents on the quinoline (B57606) ring makes 4-Chloro-6,8-dibromo-2-methylquinoline a highly valuable intermediate in organic synthesis. The differential reactivity of the chloro and bromo groups allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This strategic modification enables the synthesis of a wide array of complex organic molecules with potential applications in medicinal chemistry and drug discovery. evitachem.com

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates. mdpi.com The bromine atoms at the 6- and 8-positions are amenable to palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. evitachem.com This versatility allows for the systematic modification of the quinoline core to generate libraries of compounds for biological screening.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines, Base | 4-Amino-6,8-dibromo-2-methylquinoline derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Chloro-6,8-diaryl-2-methylquinoline derivatives |

| Heck Coupling | Alkene, Pd catalyst, Base | 4-Chloro-6,8-dialkenyl-2-methylquinoline derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Chloro-6,8-dialkynyl-2-methylquinoline derivatives |

Derivatization for Potential Applications in Material Sciences (e.g., Optoelectronic Materials, Dyes)

Quinoline derivatives are known for their applications in material sciences, particularly in the development of optoelectronic materials and dyes, owing to their conjugated π-systems. ossila.com While specific research on the derivatization of this compound for these purposes is not extensively documented, its structural features suggest significant potential. The extended conjugation possible through derivatization at the halogen positions can be exploited to tune the photophysical properties of the resulting molecules.

For instance, the introduction of electron-donating and electron-withdrawing groups through cross-coupling reactions can modulate the HOMO-LUMO energy gap, leading to materials with tailored absorption and emission characteristics. ossila.com Such derivatives could find use as organic light-emitting diode (OLED) materials or as fluorescent probes. nih.gov Furthermore, the rigid and planar structure of the quinoline core is advantageous for creating ordered molecular assemblies, which is a desirable characteristic for many material science applications. nih.gov

The synthesis of novel dyes is another promising area. The chromophoric quinoline system can be extended and modified by introducing various auxochromes and chromophores at the reactive halogen sites. For example, coupling with aromatic amines or other dye molecules could lead to the formation of new colorants with potentially enhanced properties such as improved photostability and tinctorial strength. The historical significance of quinoline-based dyes, like Tyrian purple (6,6′-dibromoindigo), underscores the potential of halogenated aromatic compounds in dye synthesis. nih.gov

Coordination Chemistry with Transition Metals for Catalysis and Complex Formation

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it an excellent coordination site for transition metals. pressbooks.pubbldpharm.com The formation of coordination complexes with metals such as palladium, platinum, ruthenium, and copper can lead to novel catalysts and functional materials. The electronic properties of the quinoline ligand can be fine-tuned by the substituents on the ring, which in turn influences the properties of the resulting metal complex.

These coordination compounds can exhibit catalytic activity in a variety of organic transformations. For example, palladium complexes of substituted quinolines could potentially be used as catalysts in cross-coupling reactions. The stability and reactivity of the catalyst can be modulated by the steric and electronic effects of the chloro, bromo, and methyl groups on the quinoline scaffold.

Table 2: Potential Transition Metal Complexes and Their Applications

| Transition Metal | Potential Ligand Coordination | Potential Application |

| Palladium (Pd) | N-coordination | Catalyst for cross-coupling reactions |

| Platinum (Pt) | N-coordination | Anticancer agent, Luminescent material |

| Ruthenium (Ru) | N-coordination | Photosensitizer in dye-sensitized solar cells |

| Copper (Cu) | N-coordination | Catalyst for oxidation and coupling reactions |

Design of Ligands for Specific Chemical Transformations

Building upon its coordination ability, this compound can serve as a scaffold for the design of more complex, multidentate ligands for specific chemical transformations. By introducing additional coordinating groups through derivatization of the halogen atoms, ligands with tailored properties can be synthesized.

For example, the introduction of phosphine, amine, or carboxylate groups at the 6- or 8-positions via appropriate synthetic routes could yield bidentate or tridentate ligands. These custom-designed ligands can then be used to chelate to a metal center, creating a well-defined coordination sphere that can influence the selectivity and efficiency of a catalytic reaction. The ability to systematically vary the substituents on the quinoline ring provides a powerful tool for ligand tuning and the development of highly specialized catalysts.

Structure Activity Relationship Sar Studies and Rational Ligand Design from Halogenated Quinoline Cores

Systematic Exploration of Halogenation (Cl, Br) and Methyl Substitution Effects on Biological Target Interactions

The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the core structure. In the case of 4-Chloro-6,8-dibromo-2-methylquinoline, the interplay between the chloro, bromo, and methyl groups dictates its potential therapeutic applications.

Halogenation Effects (Cl, Br):

The presence of halogens, such as chlorine and bromine, on the quinoline ring is a key determinant of the compound's physicochemical properties and its ability to interact with biological targets. Bromine, in particular, is known to enhance the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes. The dual bromine atoms at positions 6 and 8 in this compound significantly increase its molecular weight and polarizability, which can impact its binding affinity to target proteins. The chlorine atom at the 4-position further contributes to the electrophilic character of the molecule.

Structure-activity relationship studies on analogous compounds have shown that halogenation patterns are critical for various biological activities. For instance, in the context of antimicrobial activity, bromine substitution has been shown to enhance membrane penetration. In anticancer research, chloro and methyl groups can modulate interactions with kinase targets.

Methyl Substitution Effects:

The combination of these substituents—a chloro group at a key position for nucleophilic substitution, bulky and lipophilic bromo groups, and a strategically placed methyl group—creates a unique electronic and steric profile for this compound, making it a valuable scaffold for further drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For halogenated quinolines, 2D and 3D-QSAR models have been instrumental in predicting their activity and guiding the design of new, more potent derivatives. mdpi.com

These models often reveal that the presence and position of halogen atoms are critical for activity. For example, a 3D-QSAR study on quinoline derivatives as inhibitors of Plasmodium falciparum indicated that the presence of a halogen atom at position 7 of the quinoline core is favorable for inhibitory activity. mdpi.com The model's hydrophobic contour map showed that a hydrophobic substituent in this region enhances activity, which is consistent with the presence of a halogen. mdpi.com Conversely, the model might indicate that hydrophilic substituents are favored at other positions, such as position 4. mdpi.com

QSAR studies have been successfully applied to various classes of halogenated hydrocarbons to predict their toxicological profiles, demonstrating the utility of these models in assessing the potential risks and benefits of new chemical entities. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at the atomic level.

Molecular Docking:

Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a protein. These studies have been widely used to understand the binding patterns of quinoline derivatives with various targets, including DNA gyrase and HIV reverse transcriptase. semanticscholar.orgnih.gov For instance, docking studies of quinoline derivatives with DNA gyrase have revealed binding energies ranging from -6.0 to -7.33 kcal/mol, indicating a good affinity for the target. semanticscholar.org

Molecular Dynamics Simulations:

Following molecular docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein. MD simulations can help to refine the binding mode predicted by docking and provide insights into the key interactions that stabilize the complex. For newly designed tetrahydroquinoline derivatives, molecular dynamics simulations have been used to confirm the stability of their binding to the target protein. mdpi.com

Pharmacophore Development and Lead Optimization Strategies Based on Halogenated Quinoline Derivatives

The quinoline scaffold is considered a privileged pharmacophore in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govrsc.org A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.

Pharmacophore Development:

For halogenated quinoline derivatives, a pharmacophore model would typically include features such as hydrogen bond acceptors (from the nitrogen atom and potentially the halogen atoms), hydrophobic regions (from the aromatic rings and the methyl group), and aromatic ring centers. The specific arrangement of these features is crucial for biological activity. Pharmacophore models can be generated from a set of active compounds and then used to screen large chemical databases for new molecules with the desired activity. nih.gov

Lead Optimization:

Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Based on the insights gained from SAR, QSAR, and molecular modeling studies, chemists can make rational modifications to the lead structure.

Future Perspectives and Emerging Research Avenues in 4 Chloro 6,8 Dibromo 2 Methylquinoline Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry principles is a major driver for innovation in synthetic organic chemistry. Future research on 4-Chloro-6,8-dibromo-2-methylquinoline will likely prioritize the development of more sustainable and environmentally benign synthetic routes, moving away from harsh reagents and multi-step procedures that generate significant waste.

Key areas of focus will include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. ijcea.org Future methodologies could adapt established quinoline (B57606) syntheses, such as the Friedländer annulation, to microwave conditions, potentially using solid acid catalysts like Nafion NR50, which can be recycled. organic-chemistry.org

Atom-Economical Halogenation: Research into more efficient halogenation techniques is crucial. Traditional methods often employ excess halogenating agents. The use of atom-economical sources like trihaloisocyanuric acids, which can achieve regioselective C-H halogenation under mild, metal-free conditions, represents a significant step forward. rsc.orgrsc.org Applying such methods could streamline the synthesis of the dibromo-quinoline core.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and scalability. Developing a continuous flow process for the synthesis and subsequent functionalization of this compound would represent a significant advancement for industrial-scale production.

Solvent-Free Reactions: Performing reactions under solvent-free or neat conditions is a core principle of green chemistry. ijcea.org Exploring solid-state reactions or using the reactants themselves as the solvent medium could drastically reduce the environmental footprint of synthesizing this compound.

| Parameter | Conventional Methods | Emerging Green Methodologies |

|---|---|---|

| Energy Source | Traditional heating (oil baths) | Microwave irradiation, Flow reactors |

| Catalysts | Homogeneous acids/bases, heavy metals | Reusable solid catalysts (e.g., Nafion), metal-free systems organic-chemistry.orgrsc.org |

| Solvents | Large volumes of volatile organic compounds (VOCs) | Solvent-free conditions, benign solvents (e.g., ethanol (B145695), water) ijcea.orgorganic-chemistry.org |

| Atom Economy | Often low, with stoichiometric byproducts | High, utilizing C-H activation and atom-economical reagents rsc.org |

Discovery of Novel Reactivity and Rearrangement Pathways

The unique electronic and steric environment of this compound, created by its multiple halogen substituents, opens the door to discovering new chemical transformations. The chlorine at the 4-position is particularly activated towards nucleophilic aromatic substitution (SNAr), a reaction extensively used in medicinal chemistry to introduce diverse functionalities. mdpi.commdpi.com

Future research is expected to explore:

Selective Functionalization: A key challenge and opportunity lie in the selective functionalization of the three halogen positions. Developing methodologies for regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C4, C6, or C8 positions would unlock access to a vast array of complex derivatives. The differential reactivity of the C-Cl versus C-Br bonds will be a critical aspect to exploit.

Novel Rearrangements: The quinoline scaffold can undergo various rearrangement reactions. rsc.org Investigations into photochemical rearrangements or acid-catalyzed Hofmann-Martius type rearrangements could lead to unexpected and synthetically useful molecular skeletons. nih.gov The influence of the three halogen atoms on the stability of intermediates and the migratory aptitude of substituents would be a fertile ground for mechanistic studies.

Oxidative Annulation and C-H Activation: Modern synthetic methods increasingly rely on direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. rsc.org Exploring transition-metal-catalyzed or photoredox-catalyzed C-H activation at the remaining open positions of the quinoline core could provide direct access to novel fused heterocyclic systems. mdpi.com Similarly, the oxidation of related tetrahydroquinoline precursors using reagents like manganese dioxide offers a reliable route to the aromatic core. nih.gov

Integration of Machine Learning and AI in Compound Design and Synthesis

The convergence of computational power and chemistry is revolutionizing how molecules are designed and synthesized. Machine learning (ML) and artificial intelligence (AI) are poised to accelerate research into this compound and its derivatives.

Emerging applications in this domain include:

Predictive Modeling for Reactivity: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. openheritage.eu For this compound, ML models could predict site selectivity in electrophilic aromatic substitution or nucleophilic substitution, guiding experimental design and saving resources. researchgate.net

Retrosynthesis and Pathway Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. These algorithms can learn from the vast body of published chemical reactions to suggest pathways that a human chemist might overlook. researchgate.net

In Silico Compound Design: By analyzing structure-activity relationships (SAR), ML models can design new derivatives of this compound with optimized properties for specific applications, such as binding to a particular biological target. mdpi.comnih.gov This approach can significantly shorten the discovery phase for new therapeutic agents or functional materials.

| Application Area | AI/ML Contribution | Potential Benefit |

|---|---|---|

| Reaction Prediction | Predicting product structures and yields openheritage.eu | Reduced number of trial-and-error experiments |

| Synthesis Planning | Automated retrosynthesis and route suggestion researchgate.net | Discovery of novel and more efficient synthetic pathways |

| Property Prediction | Forecasting biological activity or material properties nih.gov | Accelerated design of new molecules with desired functions |

| Condition Optimization | Optimizing temperature, solvent, and catalyst choice openheritage.eu | Maximization of reaction yields and minimization of waste |

Advanced Applications in Bioorganic and Supramolecular Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs. The halogen atoms on this compound can significantly enhance its biological activity and provide vectors for creating advanced molecular architectures.

Future research will likely focus on:

Bioorganic Probes and Therapeutics: The core structure is a promising starting point for developing new therapeutic agents. The halogens can increase lipophilicity, improving membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. evitachem.com Future work could involve synthesizing libraries of derivatives via SNAr and cross-coupling reactions to screen for anticancer, antimicrobial, or anti-inflammatory activity. nih.govevitachem.com

Supramolecular Assemblies: The planar, aromatic nature of the quinoline system is ideal for forming ordered structures through π-π stacking interactions. nih.gov The bromine and chlorine atoms can act as halogen bond donors, directing the self-assembly of molecules into complex, functional supramolecular architectures like liquid crystals, gels, or porous organic materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom in the quinoline ring is a potent ligand for metal ions. By introducing carboxylic acid or other chelating groups onto the this compound scaffold, researchers can design novel linkers for the construction of MOFs with tailored pore sizes and chemical functionalities for applications in gas storage, separation, and catalysis.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.